N-[3-(2-methoxypyridin-3-yl)benzyl]acetamide
Overview
Description
N-[3-(2-methoxypyridin-3-yl)benzyl]acetamide is an organic compound belonging to the class of phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
The synthesis of N-[3-(2-methoxypyridin-3-yl)benzyl]acetamide can be achieved through several routes. One common method involves the reaction of α-bromoketones with 2-aminopyridines under different conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[3-(2-methoxypyridin-3-yl)benzyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, often using common reducing agents.
Substitution: It can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common reagents used in these reactions include palladium catalysts for Suzuki cross-coupling reactions, iodine, and TBHP for oxidative reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[3-(2-methoxypyridin-3-yl)benzyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and interactions due to its structural properties.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N-[3-(2-methoxypyridin-3-yl)benzyl]acetamide involves its interaction with specific molecular targets. For example, it may interact with enzymes or receptors in biological systems, leading to the modulation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
N-[3-(2-methoxypyridin-3-yl)benzyl]acetamide can be compared with other phenylpyridines, such as:
N-(2-methylpentan-2-yl)pyridin-3-amine: This compound is used in organic synthesis and medicinal chemistry.
3-((3-methoxypyridin-2-yl)amino)-3-methylbutan-1-ol: Another compound with similar structural features used in the preparation of drug candidates.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[3-(2-methoxypyridin-3-yl)phenyl]methyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11(18)17-10-12-5-3-6-13(9-12)14-7-4-8-16-15(14)19-2/h3-9H,10H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJARQYUDZAJGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=CC=C1)C2=C(N=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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